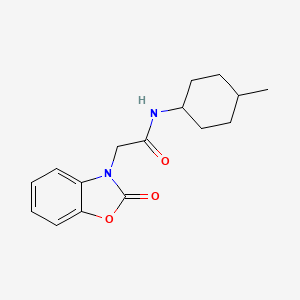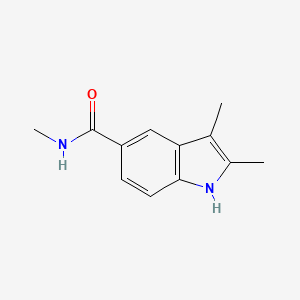
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, commonly known as MOBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOBA belongs to the class of benzoxazole derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The mechanism of action of MOBA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator. By inhibiting COX enzymes, MOBA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
MOBA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). MOBA has also been found to reduce the expression of adhesion molecules, which play a critical role in the recruitment of inflammatory cells to the site of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOBA has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for further research. It has also been found to be relatively safe and well-tolerated, with no significant adverse effects reported in animal studies. However, MOBA has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability and efficacy. It also has a short half-life, which may require frequent dosing in vivo.
Direcciones Futuras
There are several future directions for MOBA research. One direction is to investigate its potential use in the treatment of cancer and neurological disorders. Another direction is to optimize its formulation to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of MOBA and to identify its molecular targets. Overall, MOBA has significant potential for further research and development as a therapeutic agent for various inflammatory disorders.
Métodos De Síntesis
The synthesis of MOBA involves the condensation of 2-amino-5-methylphenol with 4-methylcyclohexanone in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then reacted with 2-hydroxybenzoyl chloride to yield MOBA. The synthesis method has been optimized to enhance the yield and purity of MOBA, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
MOBA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory disorders, including arthritis, colitis, and asthma. MOBA has also been investigated for its potential use in the treatment of cancer and neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-6-8-12(9-7-11)17-15(19)10-18-13-4-2-3-5-14(13)21-16(18)20/h2-5,11-12H,6-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXUEOUQKOLLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49820745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7478588.png)
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate](/img/structure/B7478594.png)
![2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione](/img/structure/B7478602.png)
![(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid](/img/structure/B7478612.png)
![N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide](/img/structure/B7478615.png)

![N-cycloheptyl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478645.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole](/img/structure/B7478651.png)
![6-chloro-3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B7478672.png)
![N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478676.png)
![N-[2-(1H-indol-3-yl)ethyl]-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478679.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478682.png)
![3-[(3-Phenylpyrrolidin-1-yl)carbonyl]-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole](/img/structure/B7478684.png)
![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7478686.png)